![molecular formula C6H13ClFN B1485085 3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride CAS No. 2098056-80-3](/img/structure/B1485085.png)
3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride
Overview
Description
3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride (3-CPFPA) is a cyclic amine hydrochloride used as a reagent in organic synthesis. It is a colorless, water-soluble crystalline solid with a molecular weight of 197.6 g/mol and a melting point of 183-186°C. 3-CPFPA is widely used in research laboratories for its reactivity, selectivity, and versatility.
Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening Reactions
A study by Lifchits and Charette (2008) describes the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This method was applied in an enantioselective synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing the potential of cyclopropyl-containing compounds in medicinal chemistry (Lifchits & Charette, 2008).
New Synthetic Processes
Yang Qiu-yan (2013) reported a new process for preparing cyclopropyl carboxylic acid, highlighting the environmental benefits and alignment with green chemistry principles. This process involves amination with cyclopropylamine, indicative of the relevance of cyclopropylamines in synthetic organic chemistry (Yang Qiu-yan, 2013).
Multicomponent Cyclopropane Synthesis
Li et al. (2019) developed a Cu-catalyzed cyclopropene carbometalation with organoboron reagents, enabling a three-component cyclopropane synthesis. This process allows for the creation of medicinally relevant 2-arylcyclopropylamines, demonstrating a significant improvement in the efficiency of ACPA synthesis (Li et al., 2019).
Enantioselective Cyclopropane Synthesis
Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination. This highlights the importance of cyclopropane structures in developing biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).
properties
IUPAC Name |
3-cyclopropyl-2-fluoropropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6(4-8)3-5-1-2-5;/h5-6H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDFEIBIKFUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-fluoropropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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